6-[2-[4-(4-Nitrobenzoyl)-1-piperidinyl]ethyl]-2,3-dihydro-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one
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Overview
Description
Nitrosetoperone is a chemical compound that belongs to the class of phenylpiperazine derivatives. It is a potent antagonist of serotonin receptors and has been extensively studied for its potential therapeutic applications. The compound is known for its high affinity for serotonin receptors, making it a valuable tool in neuroscience research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nitrosetoperone involves multiple steps, starting with the preparation of the phenylpiperazine core. The key steps include:
Formation of the phenylpiperazine core: This is typically achieved through the reaction of piperazine with a substituted benzene derivative under controlled conditions.
Nitration: The phenylpiperazine core is then nitrated using a nitrating agent such as nitric acid or a mixture of nitric and sulfuric acids.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods
Industrial production of Nitrosetoperone follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
Nitrosetoperone undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be oxidized to form various oxidation products.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common reagents include halogens and nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenylpiperazine derivatives.
Scientific Research Applications
Nitrosetoperone has diverse applications in scientific research:
Neuroscience: Used as a tool to study serotonin receptors and their role in various neurological disorders.
Pharmacology: Investigated for its potential therapeutic applications in treating conditions such as depression and anxiety.
Radiochemistry: Used as a precursor for PET tracers, aiding in the imaging of serotonin receptors in the brain.
Medicinal Chemistry: Studied for its potential as a lead compound in the development of new drugs targeting serotonin receptors.
Mechanism of Action
Nitrosetoperone exerts its effects by binding to serotonin receptors, specifically the 5-HT2A receptor. This binding inhibits the receptor’s activity, leading to a decrease in serotonin signaling. The compound’s high affinity for the 5-HT2A receptor makes it a potent antagonist, effectively blocking the receptor’s function and modulating neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds
Setoperone: Another phenylpiperazine derivative with similar serotonin receptor antagonist properties.
Ketanserin: A selective 5-HT2A receptor antagonist used in research and clinical settings.
Ritanserin: A serotonin receptor antagonist with a broader spectrum of activity.
Uniqueness
Nitrosetoperone stands out due to its high affinity and selectivity for the 5-HT2A receptor, making it a valuable tool in both research and potential therapeutic applications. Its unique chemical structure allows for specific interactions with the receptor, providing insights into serotonin signaling pathways and aiding in the development of targeted therapies .
Properties
IUPAC Name |
7-methyl-6-[2-[4-(4-nitrobenzoyl)piperidin-1-yl]ethyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4S/c1-14-18(20(27)24-12-13-30-21(24)22-14)8-11-23-9-6-16(7-10-23)19(26)15-2-4-17(5-3-15)25(28)29/h2-5,16H,6-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXBNTFAQJIGSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2CCSC2=N1)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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